3-Phenylbut-3-enyl acetate
Description
Significance of Allylic Acetates as Synthetic Precursors
Allylic acetates are a class of organic compounds characterized by an acetate (B1210297) group attached to a carbon atom adjacent to a double bond. This structural feature renders them highly versatile precursors in a multitude of organic transformations. The acetate group, being a good leaving group, facilitates a variety of substitution reactions. wikipedia.org This reactivity is central to their application in palladium-catalyzed allylic alkylation reactions, a powerful method for forming carbon-carbon bonds. almacgroup.com
Furthermore, allylic acetates can be hydrolyzed to the corresponding allyl alcohols, which are themselves important intermediates in the synthesis of polymers and other fine chemicals. wikipedia.org The versatility of allylic acetates is further highlighted by their use in the synthesis of allylsilanes, which are valuable building blocks in the creation of natural products and pharmaceuticals. rsc.org The ability of the allylic acetate moiety to participate in a range of reactions, including cross-coupling and rearrangements, underscores its importance as a cornerstone of modern synthetic strategy. nih.gov
The Phenylbutenyl Structural Motif in Molecular Design
A structural motif refers to a specific three-dimensional arrangement of atoms within a molecule that can be associated with a particular function or property. rcsb.orgwikipedia.org The phenylbutenyl structural motif, which combines a phenyl group and a butenyl chain, is a recurring feature in a variety of organic molecules, including natural products and synthetic compounds with interesting biological activities. core.ac.ukphcogj.com
Overview of Research Trajectories for 3-Phenylbut-3-enyl Acetate and Related Structures
Research involving this compound and its structural relatives has explored various facets of their chemical behavior. A primary area of investigation has been their utility in organic synthesis. For instance, derivatives of this scaffold have been employed in the synthesis of other organic compounds through reactions that modify the butenyl chain or the phenyl ring. google.com
The compound itself, this compound, has been characterized using various spectroscopic techniques to elucidate its structure and properties. uni.lucas.org Furthermore, related phenylbutenyl structures have been isolated from natural sources, suggesting their potential role in biological processes and providing a basis for further investigation into their bioactivities. core.ac.uk The synthesis of analogues, such as those with different substitution patterns on the phenyl ring or variations in the butenyl chain, allows for a systematic study of structure-activity relationships. unibo.it
Physicochemical and Spectroscopic Data of this compound
The fundamental properties of a chemical compound are crucial for its application and study. The following tables provide key physicochemical and predicted spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | uni.lunih.gov |
| Molecular Weight | 190.24 g/mol | nih.gov |
| Boiling Point | 110-120 °C at 2 Torr | cas.org |
| Density | 1.1393 g/cm³ at 20 °C | cas.org |
| XLogP3 | 3.1 | uni.lu |
| Monoisotopic Mass | 190.09938 Da | uni.lu |
Table 2: Predicted Collision Cross Section Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 191.10666 | 142.3 |
| [M+Na]⁺ | 213.08860 | 148.6 |
| [M-H]⁻ | 189.09210 | 145.6 |
| [M+NH₄]⁺ | 208.13320 | 161.7 |
| [M+K]⁺ | 229.06254 | 146.7 |
| [M+H-H₂O]⁺ | 173.09664 | 136.3 |
| [M+HCOO]⁻ | 235.09758 | 164.8 |
| [M+CH₃COO]⁻ | 249.11323 | 183.7 |
| Data sourced from PubChemLite. uni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7306-12-9 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-phenylbut-3-enyl acetate |
InChI |
InChI=1S/C12H14O2/c1-10(8-9-14-11(2)13)12-6-4-3-5-7-12/h3-7H,1,8-9H2,2H3 |
InChI Key |
RIKRCGVPSVKZJW-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(=C)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OCCC(=C)C1=CC=CC=C1 |
Other CAS No. |
7306-12-9 |
Synonyms |
3-phenyl-3-buten-1-yl acetate |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Phenylbut 3 Enyl Acetate
Direct Esterification Approaches to 3-Phenylbut-3-enyl Acetate (B1210297)
Direct esterification, a fundamental reaction in organic synthesis, involves the condensation of a carboxylic acid with an alcohol. The most well-known method is the Fischer-Speier esterification, which typically requires refluxing the alcohol and carboxylic acid with a strong acid catalyst.
While specific literature detailing the direct esterification to form 3-phenylbut-3-enyl acetate is not prevalent, the principles of the reaction are broadly applicable. In a hypothetical direct synthesis, 3-phenylbut-3-en-1-ol would be reacted with acetic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium toward the product, water is typically removed as it is formed.
Alternative direct methods could employ more reactive acetic acid derivatives, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the acidic byproduct. However, these are often considered part of the indirect acetylation methods discussed below.
Indirect Synthetic Routes via Precursor Transformations
Indirect routes, which involve the synthesis and subsequent modification of a precursor molecule, offer greater flexibility and control over the final product's structure and purity. The primary precursor for this compound is its corresponding alcohol, 3-phenylbut-3-en-1-ol.
Acetylation of 3-Phenylbut-3-en-1-ol and Related Alcohols
The most common indirect route to this compound is the acetylation of 3-phenylbut-3-en-1-ol. This involves reacting the alcohol with an acetylating agent. A study on the reduction of 1-phenylbutane-1,3-dione and subsequent acetylation of the resulting alcohol mixture provides insight into the formation of various phenylbutenyl acetates. researchgate.netni.ac.rs In this work, the crude alcohol mixture was treated with acetic acid, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in tetrahydrofuran (B95107) (THF) to yield the corresponding acetates. ni.ac.rs This Steglich-type esterification is a mild and efficient method for acylating alcohols. ni.ac.rs
A chemoenzymatic synthesis of a related compound, (R)-1-phenyl-but-3-en-1-yl acetate, was achieved from the corresponding (R)-1-phenyl-but-3-en-1-ol, demonstrating another viable acetylation strategy. beilstein-journals.org
In the synthesis of complex molecules that may contain multiple reactive functional groups, chemo-selectivity becomes paramount. The goal is to acetylate a specific hydroxyl group while leaving other sensitive groups, such as amines or other alcohols, untouched. Modern catalysis offers several solutions to this challenge.
One highly effective method utilizes a tetranuclear zinc cluster as a catalyst for the acetylation of alcohols with ethyl acetate serving as the acetyl donor. organic-chemistry.org This system displays remarkable O-selectivity, efficiently acetylating primary and secondary alcohols even in the presence of highly nucleophilic amino groups. organic-chemistry.org The reaction proceeds under mild conditions, making it suitable for sensitive substrates. organic-chemistry.org
Another approach involves the use of iron(III) phosphate, which acts as an efficient and reusable catalyst for the chemo-selective acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions. researchgate.net Similarly, palladium-catalyzed reactions have been developed where the chemoselectivity of electrophilic activation of allylic alcohols versus allylic amines can be controlled. jst.go.jp The addition of boronic acid as a co-catalyst can preferentially activate the allylic alcohol for the reaction, achieving high O-selectivity. jst.go.jp
Table 1: Catalysts for Chemo-selective Acetylation of Alcohols
| Catalyst System | Acetyl Source | Key Features | Reference |
|---|---|---|---|
| Tetranuclear Zinc Cluster | Ethyl Acetate | High O-selectivity in presence of amino groups; mild conditions. | organic-chemistry.org |
| Iron(III) Phosphate | Acetic Anhydride | Efficient, reusable, solvent-free conditions. | researchgate.net |
| Pd-catalyst / Boronic Acid | Various | Reversible chemoselectivity between alcohols and amines. | jst.go.jp |
| Copper(II) Sulfate | Acetic Anhydride | Mild, solvent-free conditions, works for various alcohol types. | researchgate.net |
When the precursor alcohol is chiral, as is the case with substituted phenylbutenyl alcohols, controlling the stereochemistry during acetylation is crucial to avoid racemization or inversion of configuration. Different stereoisomers can exhibit distinct biological activities and pharmacological properties. nih.gov
Studies on the acylation of chiral alcohols have shown that the choice of catalyst and reaction conditions can determine the stereochemical outcome. For instance, iodine-catalyzed acetylation of chiral secondary alcohols, such as 2-heptanol, has been shown to proceed without causing isomerization at the chiral center. nih.gov In contrast, using a more reactive acid like trifluoroacetic acid led to partial isomerization. nih.gov The Mosher reaction is a well-established method for determining the absolute configuration of chiral alcohols, but it is a derivatization technique for analysis rather than a preparative one. nih.gov
For preparative purposes, enzyme-catalyzed reactions offer exceptional stereocontrol. Lipase-catalyzed acetylation is a widely used method for the kinetic resolution of racemic alcohols. pnas.orgrsc.org In this process, the enzyme selectively acetylates one enantiomer faster than the other, allowing for the separation of a highly enantiomerically enriched acetate and the unreacted alcohol. pnas.org For example, lipase-catalyzed acetylation can be used to purify α,ω-dioxyfunctional intermediates to ≥99% enantiomeric excess (ee). pnas.org
Table 2: Methods for Stereochemical Control in Acylation
| Method | Reagent/Catalyst | Outcome | Key Aspect | Reference |
|---|---|---|---|---|
| Catalytic Acylation | Iodine | Retention of stereochemistry | Mild conditions prevent isomerization of chiral carbons. | nih.gov |
| Kinetic Resolution | Lipase (B570770) | Enantiomerically enriched acetate and alcohol | Enzyme selectively acylates one enantiomer. | pnas.orgrsc.org |
| Competing Enantioselective Acylation (CEA) | Chiral Catalyst | Determination of absolute configuration | Used with LC/MS for analysis of mixtures. | nih.gov |
Chemo-selective Acetylation Techniques
Olefin Metathesis Approaches to the Phenylbutenyl Framework
Olefin metathesis is a powerful catalytic reaction that breaks and reforms carbon-carbon double bonds, enabling the construction of complex molecular architectures. chemistrytalk.orgwikipedia.org The reaction, catalyzed by metal-carbene complexes (e.g., Grubbs or Schrock catalysts), involves the exchange of alkylidene groups between two alkenes. chemistrytalk.orgnobelprize.org This methodology can be applied to construct the core phenylbutenyl skeleton of the target molecule or its analogs.
The general mechanism involves the reaction of an alkene with the metal-carbene catalyst to form a four-membered metallacyclobutane intermediate. chemistrytalk.orgnobelprize.org This intermediate can then cleave to release a new olefin and a new metal-carbene complex, propagating the catalytic cycle. chemistrytalk.org
Ring-Closing Metathesis (RCM) is a variation of olefin metathesis where a diene is converted into a cyclic alkene with the expulsion of a small volatile alkene, such as ethene, which drives the reaction to completion. nobelprize.orgmdpi.com This strategy is exceptionally useful for preparing cyclic analogs of this compound.
To prepare a cyclic analog, a suitable diene precursor containing the required phenyl and acetate functionalities would be synthesized. For example, a precursor could be designed with an allylic acetate group and another terminal alkene separated by an appropriate tether. Upon exposure to a metathesis catalyst, such as a Grubbs catalyst, the molecule would undergo an intramolecular reaction to form a ring.
Research has demonstrated the extensive use of RCM in synthesizing a wide variety of heteroaromatic and carbocyclic compounds. mdpi.comwhiterose.ac.uk For instance, the synthesis of N-alkenyl-cyanamides, including a substrate with a 2-phenylbut-3-enyl group, utilized RCM to form cyclic structures. rsc.org In another example, a stereoselective allylation followed by Grubbs olefin metathesis was a key step in the synthesis of complex natural products containing a phenylbutenyl fragment. sci-hub.se These examples underscore the utility of RCM in creating diverse cyclic structures from acyclic diene precursors that share the core framework of this compound.
Cross-Metathesis Strategies
Cross-metathesis (CM) has emerged as a powerful tool for the formation of carbon-carbon double bonds. In the context of this compound synthesis, this strategy typically involves the reaction of a vinyl-containing phenyl precursor with an appropriate acetate-containing olefin in the presence of a metathesis catalyst.
A notable example involves the cross-metathesis of allyl benzene (B151609) with an excess of allyl acetate. While effective in producing the desired carbon skeleton, a significant challenge in cross-metathesis is controlling the product distribution. Because the reacting olefins have similar functionalities, a statistical mixture of homocoupled and heterocoupled products can be formed. To favor the formation of the desired heterocoupled product, a large excess of one of the olefin partners is often required. For instance, reacting one equivalent of allyl benzene with ten equivalents of allyl acetate can yield the heterocoupled product in 90% yield, though this often results in a mixture of olefin isomers.
The choice of catalyst is paramount in directing the outcome of the reaction. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs type catalysts, are widely used due to their functional group tolerance and high activity. nih.gov The development of catalysts with N-heterocyclic carbene (NHC) and cyclic (alkyl)(amino)carbene (CAAC) ligands has further improved efficiency and selectivity. nih.govnih.gov For instance, certain ruthenium complexes have demonstrated high efficiency in cross-metathesis reactions, even at low catalyst loadings. nih.gov
Rearrangement Reactions Involving Phenylbutenyl Systems
Rearrangement reactions offer an alternative pathway to phenylbutenyl structures, often involving the migration of a group within the molecule to form a more stable isomer. wiley-vch.debdu.ac.inallen.in While direct examples leading to this compound are less common in the literature, the principles of rearrangement reactions in similar systems are well-established.
One relevant type of rearrangement is the Claisen rearrangement, a nottingham.ac.uknottingham.ac.uk-sigmatropic rearrangement that typically involves allyl phenyl ethers. bdu.ac.in This reaction proceeds through a concerted mechanism to form an ortho-substituted phenol, which could then be further elaborated to the desired product. The regioselectivity of the Claisen rearrangement can be influenced by substituents on the aromatic ring. bdu.ac.in
Another class of relevant rearrangements includes carbocation rearrangements. allen.in These reactions proceed through a carbocation intermediate, where a hydride or alkyl group shift occurs to form a more stable carbocation. allen.in While not a direct route, such rearrangements could be envisioned in the synthesis of precursors to this compound.
Addition Reactions to Phenyl-Substituted Butadienes
The addition of various reagents to phenyl-substituted butadienes provides a direct method for introducing the required functional groups. This approach can involve the addition of nucleophiles or electrophiles across the conjugated diene system.
One strategy involves the 1,6-conjugate addition of nucleophiles to phenyl-substituted bis-cyano butadienes. maynoothuniversity.ie This methodology has been explored for the synthesis of cyclic hexadienes with high stereocontrol. maynoothuniversity.ie While not directly yielding this compound, this demonstrates the principle of addition to a phenyl-substituted diene system.
Another approach is the two-step synthesis of 2-substituted 1,3-butadienes, which can then serve as precursors. nih.gov This involves the SN2′ substitution of 1,4-dibromo-2-butene (B147587) with an organocuprate, followed by dehydrohalogenation to yield the 2-substituted 1,3-butadiene. nih.gov This diene could then potentially undergo an addition reaction to install the acetate functionality.
Catalytic Systems in this compound Synthesis
The success of the aforementioned synthetic strategies is heavily reliant on the use of appropriate catalytic systems. Transition metals, in particular, play a crucial role in activating substrates and facilitating bond formation with high selectivity.
Palladium-Catalyzed Formations
Palladium catalysts are exceptionally versatile and have been employed in various reactions that can lead to the formation of this compound and related structures.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are a cornerstone of modern organic synthesis. uliege.be The Heck reaction can be used to couple a vinyl acetate with an aryl halide, providing a direct route to the phenylbutenyl system. For example, the coupling of styrene (B11656) with aryl halides in the presence of palladium acetate and a phosphine (B1218219) ligand is a well-established method. uliege.be
Palladium is also instrumental in allylic substitution reactions. acs.org For instance, the palladium-catalyzed reaction of a suitable precursor with an acetate source can form the desired product. The use of chiral ligands in these reactions can even allow for the enantioselective synthesis of related compounds. acs.org One-pot allylation reactions catalyzed by palladium have been developed, where an allylboronate is generated in situ and reacts with an electrophile.
Ruthenium-Based Catalysis
Ruthenium catalysts are most prominently known for their application in olefin metathesis, as discussed in section 2.2.2.2. nih.gov The development of highly active and stable ruthenium alkylidene complexes has made cross-metathesis a viable and powerful method for synthesizing complex olefins. nih.gov
Beyond metathesis, ruthenium catalysts are also effective in other transformations. For example, ruthenium-based systems have been developed for the direct amination of alcohols, showcasing their ability to facilitate C-N bond formation. While not directly applicable to the synthesis of this compound, this highlights the broad reactivity of ruthenium catalysts. Furthermore, air- and moisture-stable ruthenium precatalysts have been developed that are effective in a range of transformations, including alkene isomerization. nih.gov
The performance of ruthenium catalysts can be significantly influenced by the ligands coordinated to the metal center. Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and various N-heterocyclic carbenes (NHCs) are commonly employed to tune the catalyst's activity and stability. beilstein-journals.org
Other Transition Metal Catalysis (e.g., Nickel, Rhodium)
While palladium and ruthenium are the most common catalysts for these transformations, other transition metals like nickel and rhodium also offer unique reactivity.
Nickel-catalyzed reactions have been shown to be effective in various C-C bond-forming reactions. For instance, nickel catalysts can promote the regioselective alkylarylation of unactivated alkenes. acs.org Nickel-catalyzed cross-coupling reactions of propargylic compounds have also been explored for the synthesis of allenes, which could be potential precursors. nottingham.ac.uk Furthermore, nickel-catalyzed additions of aldehydes to 1,3-dienes have been reported. nii.ac.jp
Rhodium-catalyzed reactions are also valuable in organic synthesis. Rhodium catalysts have been utilized in cyclohydrocarbonylation reactions of phenylbutenyl systems to create complex cyclic structures. researchgate.net Additionally, rhodium(III)-catalyzed C-H activation and annulation reactions using vinyl acetate as an acetylene (B1199291) equivalent have been developed for the synthesis of isoquinolones, demonstrating the utility of rhodium in activating C-H bonds and forming new rings. organic-chemistry.org
Interactive Data Tables
Table 1: Overview of Catalytic Systems and Reactions
| Catalytic System | Reaction Type | Substrates | Key Features |
| Palladium Acetate / Phosphine Ligand | Heck Reaction | Styrene, Aryl Halides | Forms C-C bond between aryl and vinyl groups. uliege.be |
| Palladium(0) / Chiral Ligand | Allylic Substitution | Allylic Acetates | Can achieve high enantioselectivity. acs.org |
| Grubbs/Hoveyda-Grubbs Catalysts (Ru) | Cross-Metathesis | Allyl Benzene, Allyl Acetate | Requires excess of one olefin for high yield. |
| Ruthenium-NHC Complexes | Cross-Metathesis | Various Olefins | High efficiency and functional group tolerance. nih.govnih.gov |
| Nickel(II) / Amine/Alkene Ligands | Alkylarylation of Alkenes | Alkenes, Organohalides, Arylboronic Acids | Cooperative ligand effects enable the reaction. acs.org |
| Rhodium(I) / Phosphine Ligand | Cyclohydrocarbonylation | (E)-4-Phenylbut-3-enylcarbamate | Forms cyclic products with high diastereoselectivity. researchgate.net |
| Rhodium(III) / Cp* Ligand | C-H Activation/Annulation | Benzoyl Hydroxamic Acids, Vinyl Acetate | Uses vinyl acetate as an acetylene equivalent. organic-chemistry.org |
Organocatalytic Methods
Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis, offering the advantage of using small, metal-free organic molecules to catalyze chemical transformations with high efficiency and stereoselectivity. magtech.com.cnnih.gov These methods often benefit from mild reaction conditions, operational simplicity, and environmental benignity. magtech.com.cn While the scientific literature does not extensively detail direct organocatalytic routes specifically for the synthesis of this compound, its structure lends itself to plausible synthetic strategies based on well-established organocatalytic transformations used for structurally related molecules. The primary approach would involve the asymmetric synthesis of the precursor alcohol, 3-phenylbut-3-en-1-ol, followed by a standard acetylation reaction.
A key strategy in modern organocatalysis is the synergistic combination of different catalytic modes, such as enamine catalysis with transition metal catalysis. mdpi.com For instance, the allylic alkylation of aldehydes can be achieved by combining a palladium catalyst, which forms a π-allyl complex, with a chiral amine organocatalyst that activates the aldehyde nucleophile via enamine formation. mdpi.commdpi.com This dual activation allows for the formation of carbon-carbon bonds with high levels of control.
Hypothetical Organocatalytic Pathways
One potential pathway to the chiral alcohol precursor of this compound involves an organocatalytic asymmetric Michael addition. This could involve the addition of a propanal-derived enamine to a suitable electrophile like α-nitrostyrene, generated in situ. The resulting γ-nitro aldehyde could then be converted to the target structure through further transformations. Pyrrolidine-based amine catalysts, often used with a protonic acid co-catalyst, have proven effective for such reactions, yielding products with good enantiomeric enrichment. mun.ca
Another conceptual approach is the asymmetric α-allylation of an aldehyde. This methodology has been successfully applied to various aldehydes using a combination of a palladium catalyst and a chiral secondary amine like pyrrolidine (B122466). mdpi.com The organocatalyst generates a nucleophilic enamine intermediate from the aldehyde, which then attacks an electrophilic π-allyl-palladium complex. While this method typically uses an allylic acetate as the allyl source to alkylate an aldehyde, a similar principle could be envisioned to construct the carbon backbone of this compound.
Research Findings in Analogous Systems
Detailed studies on related systems demonstrate the feasibility of these organocatalytic approaches. For example, the synergistic palladium- and amine-catalyzed α-allylic alkylation of aldehydes has been shown to produce chiral alcohols (after a reduction step) in high yields and with excellent enantioselectivity. mdpi.com The reaction of various aldehydes with allyl acetate using a palladium source and a chiral pyrrolidine catalyst highlights the power of this method.
Below is a table summarizing the results for this type of transformation on different aldehyde substrates, which illustrates the potential effectiveness of the strategy for a hypothetical synthesis.
| Entry | Aldehyde Substrate | Organocatalyst (mol%) | Pd Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 3-Phenylpropionaldehyde | (S)-Pyrrolidine (10) | [Pd(PPh₃)₄] (5) | 72 | Not Reported |
| 2 | Cyclohexanecarbaldehyde | (S)-Pyrrolidine (20) | [Pd(allyl)Cl]₂/PPh₃ (2.5/10) | 85 | 96 |
| 3 | Heptanal | (S)-Pyrrolidine (20) | [Pd(allyl)Cl]₂/PPh₃ (2.5/10) | 72 | 92 |
| 4 | 3-Methylbutanal | (S)-Pyrrolidine (20) | [Pd(allyl)Cl]₂/PPh₃ (2.5/10) | 50 | 88 |
Data sourced from analogous reactions reported in the literature. mdpi.commdpi.com The yields correspond to the alcohol product after in situ reduction of the initially formed aldehyde.
Similarly, cinchona alkaloid-based organocatalysts have been employed in a variety of asymmetric reactions, including Michael additions and cycloadditions. nih.govrsc.org These bifunctional catalysts often contain both a Lewis basic site (the quinuclidine (B89598) nitrogen) and a hydrogen-bonding group (a hydroxyl or thiourea (B124793) moiety), allowing them to activate both the nucleophile and the electrophile simultaneously, leading to high stereocontrol. The application of such catalysts to a Michael addition sequence could be a viable, purely organocatalytic route to a key intermediate for this compound.
Chemical Reactivity and Transformative Reactions of 3 Phenylbut 3 Enyl Acetate
Allylic Substitution Reactions
The general mechanism for transition-metal-catalyzed allylic substitution reactions involves the coordination of the allylic precursor to the metal, followed by oxidative addition to form a π-allyl-metal intermediate. Subsequently, a nucleophile attacks this intermediate, leading to the final product and regeneration of the catalyst.
Nucleophilic Attack Pathways and Regioselectivity
In palladium-catalyzed allylic substitution reactions, the regioselectivity of nucleophilic attack on an unsymmetrical π-allyl intermediate is governed by both steric and electronic factors. core.ac.uk Steric hindrance generally directs the nucleophile to the less substituted end of the allyl system. core.ac.uk Conversely, electronic effects favor attack at the more electropositive carbon, which is typically the more substituted position. core.ac.uk
For substrates like 4-phenylbut-3-en-2-yl acetate (B1210297), which are unsymmetrically substituted, palladium-catalyzed allylic alkylation can yield regio- and enantioselectivities up to 75% and 90% ee, respectively. acs.orgnih.gov The nature of the nucleophile also plays a crucial role in determining the regiochemical outcome. Soft or stabilized nucleophiles tend to attack the olefinic carbon of the π-allylpalladium intermediate directly. In contrast, hard or unstabilized nucleophiles often coordinate to the palladium center before being transferred to the allylic carbon. core.ac.uk
Stereochemical Outcomes in Allylic Substitutions
The development of chiral ligands has been instrumental in achieving high enantioselectivity in palladium-catalyzed asymmetric allylic alkylation (AAA). acs.orgnih.gov For unsymmetrically substituted linear substrates such as 4-phenylbut-3-en-2-yl acetate, the use of a Pd catalyst with monodentate P-donor ligands, like certain phosphoramidites, has shown promising results with enantioselectivities reaching up to 90% ee. acs.orgnih.gov The choice of ligand is critical, as different ligands can lead to opposite enantiomers of the product. researchgate.net The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the nucleophilic attack to one of the two enantiotopic termini of the π-allyl intermediate. acs.org
Table 1: Enantioselective Allylic Alkylation of 4-Phenylbut-3-en-2-yl Acetate
| Catalyst/Ligand | Nucleophile | Regioselectivity | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Pd/L8 (Monodentate P-donor) | Not specified | Up to 75% | Up to 90% | acs.orgnih.gov |
Diastereoselective control in allylic substitutions can be achieved by employing chiral substrates or reagents. For instance, the allylation of aldehydes with allylacetates in the presence of chiral diboronates can lead to enantioenriched homoallyl alcohols. The reaction of 3-phenylbut-3-enyl acetate with aldehydes in the presence of a palladium catalyst and a chiral diboronate proceeds with anti-diastereoselectivity. In contrast, reactions with sulfonylimine substrates under similar conditions afford the syn-diastereomer. The diastereoselectivity is influenced by the structure of the reactants and the reaction conditions. For example, the allylation of certain aldehydes with in situ generated allylboronates showed lower enantioselectivity at higher reaction temperatures.
Enantioselective Catalysis in Allylic Alkylation
Olefinic Transformations
Hydrogenation and Reduction Methodologies
The olefinic double bond in this compound can be reduced through various hydrogenation methods. Asymmetric hydrogenation using transition-metal catalysts is a powerful technique for the enantioselective reduction of carbon-carbon double bonds. Iridium catalysts, particularly those with N,P ligands like PHOX, have been effective for the hydrogenation of non-chelating olefins. acs.org While specific data on the direct hydrogenation of this compound is limited, related substrates offer insight. For example, the asymmetric hydrogenation of other trisubstituted alkenes has been achieved with high enantioselectivity using iridium catalysts.
The reduction of the carbonyl group in related phenylbutanoyl systems can be achieved using reagents like lithium aluminum hydride (LAH). researchgate.net For instance, the LAH reduction of 1-phenylbutane-1,3-dione followed by acetylation yields a mixture of products, including saturated and unsaturated acetates. researchgate.net This indicates that under certain conditions, both the carbonyl and the olefinic bond can be reduced.
Another approach involves olefin metathesis, which can be used to transform the olefinic bond. Ring-closing metathesis of related compounds has been achieved using Grubbs-type ruthenium catalysts. uzh.ch
Oxidation Reactions
The butenyl moiety in this compound is susceptible to various oxidation reactions, particularly at the carbon-carbon double bond. A common transformation is oxidative cleavage, which breaks the double bond to form carbonyl or carboxyl compounds. For instance, derivatives of this compound undergo efficient oxidative cleavage. In a notable example, N-aroylated derivatives of (1S,2S)-1-phenylbut-3-en-2-yl acetate are cleaved using a combination of potassium permanganate (B83412) (KMnO₄), sodium periodate (B1199274) (NaIO₄), and potassium carbonate (K₂CO₃) in an acetone-water solvent system. researchgate.net This reaction yields the corresponding acetoxy-phenylpropanoic acids, which are valuable precursors for synthesizing the side chains of important pharmaceutical compounds. researchgate.net The methodology is presented as an efficient and economical alternative to methods using more expensive or toxic reagents like ruthenium trichloride. researchgate.net
Another approach to cleaving the double bond involves the use of lead acetate. For example, the oxidative cleavage of a related compound, (2R)-2-phenyl-2-[(1′R)-1′-phenylbut-3′-enylamino]ethanol, is achieved using lead acetate in a mixture of dichloromethane (B109758) and methanol (B129727) to yield (R)-1-phenylbut-3-en-1-amine. escholarship.org While the substrate is an amino alcohol rather than an acetate, the reaction demonstrates the reactivity of the phenyl-substituted butenyl group towards oxidative cleavage agents.
The oxidation of conjugated dienes by cobalt(III) acetate in acetic acid has also been studied, leading to various oxygenated products. lookchem.com Although this compound is not a conjugated diene itself, the reactivity of the styrenyl-type double bond suggests it could be a substrate for similar metal-based oxidation systems, potentially leading to acetoxylation or other oxidative additions.
Table 1: Examples of Oxidation Reactions on 3-Phenylbut-3-enyl Derivatives
| Substrate | Oxidizing Agent(s) | Product | Yield | Reference |
| (1S,2S)-1-(4''-chlorobenzamido)-1-phenylbut-3-en-2-yl acetate | KMnO₄, NaIO₄, K₂CO₃ | (2R,3S)-2-acetoxy-3-(4''-chlorobenzamido)-3-phenylpropanoic acid | 47-55% | researchgate.net |
| (2R)-2-phenyl-2-[(1′R)-1′-phenylbut-3′-enylamino]ethanol | Lead acetate | (R)-1-Phenylbut-3-en-1-amine | N/A | escholarship.org |
Cycloaddition Reactions (e.g., Diels-Alder)
The carbon-carbon double bond in the butenyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.org The reactivity in these reactions is governed by the electronic nature of the dienophile and the diene. The phenyl group attached to the double bond makes it a styrenyl system, influencing its reactivity.
A significant application of this reactivity is in intramolecular Diels-Alder (IMDA) reactions, where the diene is tethered to the butenyl dienophile within the same molecule. This strategy is a powerful tool for constructing complex polycyclic structures. For example, a substrate containing a 3-phenylbut-3-enyl group tethered to a furan (B31954) diene undergoes an intramolecular [4+2] cycloaddition upon thermolysis to form a stable aza-7-oxabicyclo[2.2.1]heptane cycloadduct in high yield. researchgate.netsci-hub.st The efficiency of such reactions can be sensitive to substituents on the diene; for instance, a 5-bromo-substituted furan ring cyclizes much faster than its unsubstituted counterpart. researchgate.net
The driving force for the Diels-Alder reaction is the formation of more stable sigma bonds from less stable pi bonds. organic-chemistry.org The stereochemistry of the resulting cyclic product is highly controlled by the concerted nature of the reaction, often favoring the endo product due to secondary orbital interactions. organic-chemistry.org While specific Diels-Alder reactions involving this compound itself are not extensively detailed, the reactivity of closely related systems provides strong evidence for its potential as a dienophile in both intermolecular and intramolecular cycloadditions for the synthesis of complex cyclic and polycyclic frameworks. sci-hub.stacgpubs.org
Ester Hydrolysis and Transesterification Reactions
The ester functionality of this compound is a key site for chemical transformations, including hydrolysis and transesterification, which can be catalyzed by chemical agents or enzymes.
Enzymatic Transesterification
Enzymatic transesterification, particularly using lipases, offers a mild and selective method for modifying the ester group. mdpi.com Lipases are widely used biocatalysts that function efficiently in non-aqueous environments, making them ideal for reactions involving organic esters. scielo.br A common strategy is the kinetic resolution of racemic alcohols via lipase-catalyzed acylation or transesterification. thieme-connect.de
In the context of this compound, the reverse reaction, the enzymatic acylation of the corresponding alcohol (1-phenylbut-1-en-4-ol), is well-documented. For instance, the dynamic kinetic resolution of homoallylic alcohols can be achieved by combining a lipase-catalyzed transesterification with a metal-based racemization catalyst. thieme-connect.de Lipases such as Candida antarctica lipase (B570770) B (CALB) are highly effective, using acyl donors like isopropenyl acetate or vinyl acetate. thieme-connect.deresearchgate.net The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it towards completion. scielo.brresearchgate.net
The enantioselectivity of the lipase is a crucial feature, allowing for the preparation of enantiomerically enriched esters. mdpi.comresearchgate.net The reaction conditions, including the choice of enzyme, solvent, temperature, and acyl donor, can be optimized to achieve high yields and enantiomeric excess. scielo.brnih.gov For example, the synthesis of 2-phenylethyl acetate via lipase-catalyzed transesterification showed that temperature was a critical variable for maximizing the product yield. nih.gov
Table 2: Lipase-Catalyzed Reactions Relevant to this compound
| Enzyme | Reaction Type | Substrate/Acyl Donor | Product | Key Finding | Reference |
| Candida antarctica Lipase B (CALB) | Dynamic Kinetic Resolution | Homoallylic alcohols / Isopropenyl acetate | Chiral Acetates (e.g., (R)-4-Phenylbut-3-en-2-yl Acetate) | Overcomes 50% conversion limit of standard kinetic resolution. | thieme-connect.de |
| Novozym® 435 (Immobilized CALB) | Transesterification | 2-Phenylethanol / Ethyl acetate | 2-Phenylethyl acetate | Temperature is the most significant factor for yield optimization. | nih.gov |
| Free Lipase | Transesterification | Nerol / Vinyl acetate | Neryl acetate | Vinyl acetate acts as an irreversible acyl donor, improving yield. | scielo.br |
Chemocatalytic Hydrolysis and Alcoholysis
The ester group of this compound can be cleaved through conventional chemical methods, such as acid- or base-catalyzed hydrolysis and alcoholysis. These reactions proceed via nucleophilic acyl substitution.
Base-catalyzed hydrolysis (saponification) typically involves the use of a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid.
Acid-catalyzed hydrolysis is a reversible process that requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and the presence of water. The mechanism involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. The equilibrium can be shifted towards the products by using a large excess of water.
Alcoholysis, or transesterification, involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to produce a new ester and the original alcohol. This equilibrium-controlled process is driven to completion by using a large excess of the reactant alcohol or by removing one of the products.
While specific studies on the chemocatalytic hydrolysis of this compound are not prominent in the literature, the principles are fundamental in organic chemistry. Related studies on the alkaline hydrolysis of other unsaturated phosphonium (B103445) salts have been reported to proceed with molecular rearrangements, suggesting that the reactivity of complex unsaturated systems under hydrolytic conditions can be nuanced. rsc.org The regioselective hydrolysis of related diacetates, such as 2-aryl-2-butene-1,4-diyl diacetates, has been achieved using enzymatic methods, highlighting a preference for biocatalysis when selectivity is paramount. researchgate.netresearchgate.net
Radical Reactions Involving the Butenyl Moiety
The butenyl group of this compound can participate in radical reactions, offering pathways to complex molecular architectures through C-C bond formation. ethernet.edu.et
Intramolecular Cyclizations
Radical-mediated intramolecular cyclizations are a powerful tool in organic synthesis for constructing cyclic compounds. psu.edu In the case of this compound, a radical could be generated at various positions, but reactions involving the double bond are particularly common. For example, a radical generated elsewhere in the molecule can add to the butenyl double bond.
A well-established strategy involves the generation of an α-carbonyl radical which can then undergo cyclization. For instance, radical cyclizations of 3-oxopropanenitriles with conjugated alkenes, mediated by manganese(III) acetate, lead to the formation of substituted dihydrofurans. arkat-usa.org The proposed mechanism involves the formation of an α-carbonyl radical that adds to the alkene, followed by an oxidative and cyclization cascade. arkat-usa.org A similar pathway could be envisioned for a derivative of this compound where a radical is generated on a tethered chain.
The stability of the radical intermediate plays a crucial role in the efficiency and regioselectivity of the cyclization. arkat-usa.org Research on 3-oxahex-5-enyl radicals shows that they cyclize efficiently, whereas related systems with different radical stabilization patterns react more slowly. unibe.ch The stereochemical outcome of these cyclizations can often be predicted and controlled by considering chair-like transition states where bulky substituents preferentially occupy pseudoequatorial positions. unibe.ch These radical cyclizations provide an effective means to form five- or six-membered rings, which are common motifs in natural products. psu.eduarkat-usa.org
Intermolecular Radical Additions
The reactivity of this compound in intermolecular radical additions is dictated by its two primary functional groups: the 1,1-disubstituted alkene (α-methylstyrene type) and the acetate ester. The double bond is susceptible to the addition of a wide range of radical species. While specific studies on this compound are not extensively documented, its behavior can be inferred from research on structurally related styrenic and vinyl acetate compounds.
The general mechanism involves the initiation of a radical species (R•), which then adds across the π-bond of the alkene. This addition typically occurs at the less substituted carbon (C4) to generate a more stable benzylic radical at the C3 position, which is stabilized by resonance with the adjacent phenyl group.
Key reaction types include:
Thiol-Ene Reactions: The free-radical addition of thiols (R-SH) to alkenes is a well-established and efficient process. thieme-connect.de For this compound, a thiyl radical (RS•) would add to the terminal carbon of the double bond, leading to a benzylic radical intermediate. Subsequent hydrogen atom transfer from another thiol molecule would yield the anti-Markovnikov addition product and regenerate the thiyl radical, continuing the chain reaction. thieme-connect.de Studies on the addition of thioglycolic acid to vinyl acetate have shown this to be an excellent method for forming C-S bonds. londonmet.ac.uk
Amidyl Radical Additions: Nitrogen-centered radicals can also add to the double bond. For instance, amidyl radicals generated from precursors like N-chlorotosylamides can add to styrenes and vinyl acetates. rsc.org This process can be part of a cascade reaction to form complex heterocyclic structures, such as pyrrolidines. rsc.org The reaction is initiated, often by a reagent like triethylborane (B153662) (Et₃B), to generate the amidyl radical, which then adds to the alkene. rsc.org
Carboaminohydroxylation: Aryl radicals, generated from aryl diazonium salts, can add to various olefins, including styrene (B11656) and vinyl acetate, in the presence of a radical trap like TEMPO (tetramethylpiperidine-oxyl). acs.org This three-component reaction allows for the simultaneous addition of a carbon group (the aryl radical) and an amino-oxy group across the double bond. The reaction's success relies on controlling the high reactivity of the aryl radical to favor addition to the olefin over direct recombination with TEMPO. acs.org
Addition of Aldehyde-Derived Radicals: Acyl radicals, formed from aldehydes via photoredox catalysis, have been shown to add to styrenes. acs.org This process can create a new carbon-carbon bond and a stable benzylic radical, which can then be oxidized to a carbocation and trapped by a nucleophile, leading to difunctionalization of the original alkene. acs.org
The presence of the acetate group is generally considered to have a minor electronic influence on the radical addition process compared to the dominant effect of the phenyl group, which stabilizes the key radical intermediate.
Polymerization Studies of this compound as a Monomer
This compound possesses a vinylidene structure analogous to α-methylstyrene, making it a potential monomer for addition polymerization. Its polymerization behavior combines features of both styrenic monomers and vinyl acetates. The bulky phenyl group and the methyl group on the double bond significantly influence its reactivity, particularly its tendency for homopolymerization and its behavior in copolymerization systems.
Radical Polymerization Mechanisms
Conventional free-radical polymerization of this compound can be initiated using standard thermal or photochemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.com The polymerization proceeds via the classic three stages:
Initiation: The initiator decomposes to form primary radicals (I•), which add to a monomer molecule to create a monomer radical. This radical is a resonance-stabilized benzylic radical.
Propagation: The monomer radical adds to subsequent monomer molecules, rapidly extending the polymer chain. Due to steric hindrance from the α-methyl group, the propagation rate for monomers like α-methylstyrene is significantly lower than for styrene, and they exhibit a low ceiling temperature, above which polymerization is thermodynamically unfavorable.
Termination: The growth of polymer chains is halted, typically through bimolecular combination or disproportionation of two growing radical chains.
A significant challenge in the radical polymerization of α-methylstyrene analogues is the reversibility of the propagation step (depolymerization), especially at elevated temperatures. This limits the molecular weight that can be achieved through conventional free-radical methods.
Controlled Polymerization Techniques
To overcome the limitations of conventional radical polymerization, controlled radical polymerization (CRP) techniques can be employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that can be used for a wide range of monomers, including styrenes and vinyl acetates. sigmaaldrich.comresearchgate.net The process involves adding a RAFT agent (a thiocarbonylthio compound) to a conventional radical polymerization system. boronmolecular.com This agent reversibly deactivates the growing polymer chains, establishing an equilibrium between active (radical) and dormant (thiocarbonylthio-capped) chains. sigmaaldrich.com For a styrenic monomer like this compound, a trithiocarbonate (B1256668) or an aromatic dithioester would be a suitable RAFT agent. sigmaaldrich.com This technique would enable better control over the molecular weight and lead to a low PDI.
Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate polymer chains through a halogen atom transfer process. wikipedia.org It is highly effective for styrenic and acrylate (B77674) monomers. For this compound, an initiator like ethyl α-bromophenylacetate and a catalyst system such as CuBr/PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) could be employed. ATRP allows for the synthesis of well-defined polymers and block copolymers. cmu.educmu.edu
Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical, such as TEMPO or SG1, to reversibly trap the growing polymer radical. rsc.orgresearchgate.net This method is particularly well-suited for styrenic monomers. The polymerization of this compound via NMP would involve heating the monomer with an initiator (like benzoyl peroxide) and the nitroxide. This would produce living chains that can be used to synthesize block copolymers. rsc.org
These controlled methods would mitigate the issues of low ceiling temperature and poor molecular weight control associated with the conventional free-radical polymerization of this monomer.
Copolymerization with Other Monomers
The copolymerization of this compound is complex due to the disparate reactivity of its styrenic and vinyl acetate-like components. Its behavior can be predicted by examining the reactivity ratios of related monomers, such as styrene, α-methylstyrene, and vinyl acetate (VAc). The reactivity ratio (r) indicates a radical's preference to add to its own monomer type versus the comonomer. nsf.gov
A significant challenge arises when attempting to copolymerize a resonance-stabilized styrenic monomer with a non-conjugated, less reactive monomer like vinyl acetate. The reactivity ratios for the styrene (M1) / vinyl acetate (M2) system are drastically different (r₁ ≈ 55, r₂ ≈ 0.01). open.edu This means that a styryl-terminated radical strongly prefers to add another styrene monomer rather than vinyl acetate, and a vinyl acetate-terminated radical also strongly prefers to add styrene. Consequently, conventional radical copolymerization tends to produce a polymer that is almost entirely polystyrene until the styrene is nearly consumed, followed by the polymerization of vinyl acetate. 182.160.97
Given its α-methylstyrene character, this compound would be expected to exhibit similar behavior. It would likely copolymerize more readily with other styrenic or acrylate monomers than with vinyl acetate or other less-activated monomers. To achieve a more random or block-like copolymer structure with monomers of disparate reactivity, controlled polymerization techniques are essential. researchgate.net For example, RAFT polymerization has been successfully used to create block copolymers of styrene and vinyl acetate, something not feasible with conventional methods. researchgate.net
Table 1: Reactivity Ratios for Free-Radical Copolymerization of Related Monomers
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Temperature (°C) | Comments |
| Styrene | Vinyl Acetate | 55 | 0.01 | 0.55 | 60 | Tendency toward block copolymerization of M₁. open.edu |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 0.24 | 60 | Tendency toward random copolymerization. open.edu |
| Styrene | Acrylonitrile | 0.40 | 0.04 | 0.016 | 60 | Strong tendency toward alternating copolymer. open.edu |
| Vinyl Acetate | Methyl Methacrylate | 0.015 | 20 | 0.30 | 60 | Tendency toward block copolymerization of M₂. open.edu |
| Vinyl Acetate | Vinyltrimethoxysilane | 0.21 | 0 | 0 | 65 | VAc radical adds to VTMS, but VTMS radical does not homopolymerize. rsc.org |
This table presents data for structurally related monomers to infer the potential copolymerization behavior of this compound. The data illustrates the wide range of behaviors, from near-ideal random copolymerization to strong alternating or block tendencies, depending on the comonomer.
Mechanistic Investigations and Theoretical Studies
Reaction Mechanism Elucidation for 3-Phenylbut-3-enyl Acetate (B1210297) Transformations
The transformations of 3-phenylbut-3-enyl acetate are of significant interest in synthetic organic chemistry, particularly in the context of stereoselective bond formation. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and designing new catalysts.
Transition state theory posits that chemical reactions proceed through a high-energy transition state, and enzymes or catalysts function by stabilizing this state, thereby lowering the activation energy. utupub.fi In the context of reactions involving allylic compounds like this compound, transition state analysis, often aided by computational methods, is key to understanding and predicting stereochemical outcomes.
For palladium-catalyzed allylic alkylations, the nature of the transition state can be influenced by the flexibility of the ligands. acs.org Flexible ligands can adapt their conformation to the substrate, but if these conformational changes are slow relative to the nucleophilic attack, the ligand may act as a mixture of rigid forms. acs.org DFT calculations have been employed to model transition states, showing that the lowest-energy transition states for reactions of similar allylic acetates correctly predict the observed product enantiomers. acs.org For instance, in the palladium-catalyzed allylic alkylation of rac-1,3-diphenylpropenyl acetate, DFT calculations of the transition state, with ammonia (B1221849) as the nucleophile, accurately predicted the stereochemical outcome. acs.org
The structure of the catalyst and substrate can significantly impact the transition state energy. Hydrogen bonding interactions between a catalyst and a substrate can lower the energy barrier by stabilizing the transition state, leading to higher reaction rates and selectivity. semanticscholar.org
In many transition metal-catalyzed reactions, π-allylpalladium complexes are key intermediates. thieme-connect.de These complexes are generally stable and can often be isolated and characterized. thieme-connect.de They are typically square planar palladium(II) complexes where the allyl group coordinates to the metal. thieme-connect.de The formation of these intermediates is a critical step in reactions such as allylic alkylation.
In the context of olefin metathesis, a proposed mechanism involves the formation of a metallacyclobutane intermediate after the coordination of an olefin to the metal center. uzh.ch This intermediate can then evolve to generate a new metal alkylidene, which continues the catalytic cycle. uzh.ch
For reactions involving frustrated Lewis pairs (FLPs), the interaction between a Lewis acid and a Lewis base with a substrate can lead to various intermediates. For example, the combination of a diaryl methylene (B1212753) cation with a phosphine (B1218219) can result in an uncoordinated FLP, a Lewis acid-base adduct, or a frustrated radical pair. researchgate.net
The choice of catalyst and ligands is paramount in controlling the selectivity of chemical reactions. ethz.ch Both regioselectivity and enantioselectivity can be finely tuned by modifying the ligand environment around the metal center. ethz.chnih.gov Even subtle energy differences of about 3 kcal·mol⁻¹ in competing reaction pathways, induced by ligand effects, can lead to high selectivity. semanticscholar.orgnih.gov
In palladium-catalyzed allylic substitution reactions of substrates like 4-phenylbut-3-en-2-yl acetate, monodentate phosphoramidite (B1245037) ligands have shown promise, yielding high regio- and enantioselectivities. acs.org Chiral monophosphine ligands, such as MeO-MOP, have been instrumental in achieving high branch-selectivity in the allylic alkylation of 1-aryl-2-propenyl acetates. uwindsor.ca The cooperative action of the acetate ligand, a directing group on the substrate, and the palladium catalyst can be crucial for controlling reactivity and selectivity in acetoxylation reactions of alkynes. The acetate ligand can play multiple roles, including bringing the acid reagent close to the metal, acting as an inner-sphere base, and facilitating catalyst regeneration.
The introduction of specific N-substituents in N-heterocyclic carbene (NHC) ligands for ruthenium-catalyzed cross-metathesis has been shown to be beneficial for catalytic performance, leading to higher activity and selectivity. mdpi.com Furthermore, the cooperative effect of organic nitriles and electron-deficient alkenes as ligands has been found to enable Ni-catalyzed regioselective alkylarylation of unactivated alkenes. acs.org Supramolecular bidentate ligands, which self-assemble through noncovalent interactions, offer an alternative to traditional bidentate ligands and can lead to high activity and selectivity in reactions like hydroformylation. nih.gov
Table 1: Influence of Catalysts and Ligands on Reaction Selectivity
| Reaction Type | Substrate Type | Catalyst/Ligand System | Observed Selectivity |
| Allylic Alkylation | 4-phenylbut-3-en-2-yl acetate | Pd / Monodentate Phosphoramidite | High regio- and enantioselectivity (up to 75% and 90% ee, respectively). acs.org |
| Allylic Alkylation | 1-aryl-2-propenyl acetates | Pd / MeO-MOP | High branch-selectivity. uwindsor.ca |
| Cross-Metathesis | Eugenol Acetate | Ru / NHC with alkyl N-substituents | High conversion and selectivity (up to 96%). mdpi.com |
| Alkylarylation | Alkenylamines | Ni / Nitriles and Electron-Deficient Alkenes | Good to excellent yields with high regioselectivity. acs.org |
| Hydroformylation | 1-octene | Rh / Supramolecular Bidentate Ligand | 88% yield of aldehydes with moderate linear selectivity. nih.gov |
Intermediate Identification and Characterization
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools to investigate reaction mechanisms and molecular properties that are often difficult to study experimentally.
Density Functional Theory (DFT) is a widely used computational method to investigate reaction pathways and elucidate mechanisms. DFT calculations can map out potential energy surfaces for competing reaction pathways, helping to understand and predict reaction outcomes. pku.edu.cn
For example, in the PtCl₂-catalyzed cyclization of aryl alkynes, DFT calculations revealed two competing pathways. The calculations correctly predicted that the preferred pathway depends on the substituent on the alkyne, with one pathway being favored for H or Br substituents and another for alkyl or aryl groups. pku.edu.cn DFT studies have also been used to understand the role of hydrogen bonding in catalysis, showing that stronger hydrogen bond interactions between the catalyst and substrate lead to a lower energy barrier by stabilizing the transition state. semanticscholar.org
In the context of frustrated Lewis pair chemistry, DFT calculations have shown that certain reaction pathways are thermodynamically more favorable than others. For the reaction of a diaryl methylene cation with phenylacetylene, DFT calculations helped to delineate the single- and two-electron pathways. researchgate.net
The conformational properties of this compound and related molecules are crucial for understanding their reactivity, particularly in stereoselective reactions. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule, which can influence how the molecule interacts with catalysts and other reagents.
While specific conformational analysis studies on this compound are not prevalent in the searched literature, studies on similar flexible molecules in catalytic reactions highlight its importance. For instance, the conformational behavior of flexible phosphepine and azepine ligands in palladium complexes has been studied using NMR spectroscopy and DFT. acs.org These studies revealed that the ligands can adapt their conformations to the structure of a bound substrate. acs.org
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is key to understanding its reactivity. For this compound, theoretical methods like Density Functional Theory (DFT) are employed to model its ground-state electronic properties and predict its behavior in chemical reactions. mdpi.com Such analyses involve calculating the distribution of electron density, identifying molecular orbitals, and mapping the electrostatic potential.
These computational approaches can predict the most likely sites for nucleophilic or electrophilic attack. For instance, analysis of a molecule's electrostatic potential can highlight electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In the case of this compound, the carbonyl carbon of the acetate group is an electrophilic center, while the phenyl ring and the alkene double bond are electron-rich, nucleophilic regions. arizona.edu
DFT calculations can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these frontier orbitals are crucial for predicting reactivity in pericyclic reactions and interactions with catalysts. cardiff.ac.uk For example, computational studies on similar aryl-alkene systems have successfully predicted reaction pathways and product ratios by calculating the activation free energies for different mechanistic steps, such as catalyst coordination, cyclization, and reductive elimination. pku.edu.cn
| Structural Feature | Predicted Electronic Property | Implication for Reactivity |
|---|---|---|
| Alkene (C=C) | High HOMO Density | Site for electrophilic attack; coordinates to transition metals. |
| Carbonyl Carbon (C=O) | Positive Partial Charge | Site for nucleophilic attack. |
| Phenyl Ring | Nucleophilic π-system | Can undergo electrophilic substitution; influences allylic system electronically. |
| Allylic Position | Can stabilize carbocations/radicals | Key position for substitution reactions. |
Molecular Orbital Theory Applied to Catalysisuva.nl
Molecular Orbital (MO) theory is fundamental to understanding how catalysts interact with substrates like this compound. pku.edu.cnresearchgate.net In transition metal-catalyzed reactions, such as palladium-catalyzed allylic substitutions, the interaction between the d-orbitals of the metal catalyst and the π-orbitals of the allylic system is paramount. acs.org
According to Frontier Molecular Orbital (FMO) theory, the reaction is governed by the interaction between the HOMO of one reactant and the LUMO of the other. cardiff.ac.uk In a typical Pd-catalyzed allylic substitution, the π-system of the butenyl group acts as a nucleophile (HOMO) that interacts with the electrophilic palladium catalyst (LUMO). Computational models can map out the entire catalytic cycle, identifying key intermediates and transition states. pku.edu.cn For example, DFT calculations on related systems have elucidated the energetics of pathways involving intermediates like π-alkyne complexes and vinylidene platinum species, showing how subtle changes in substrate structure can favor one pathway over another. pku.edu.cn
More advanced studies consider the "second coordination sphere," where non-covalent interactions like hydrogen bonding, engineered into the catalyst's ligands, can pre-organize the substrate. uva.nl These subtle forces can significantly influence the energy of competing reaction pathways, thereby controlling stereo- and regioselectivity. uva.nl
Structure-Reactivity and Structure-Selectivity Relationshipsliverpool.ac.ukarizona.edu
The specific arrangement of atoms and functional groups in this compound and its derivatives dictates not only if and how fast a reaction occurs (reactivity) but also which of several possible products is formed (selectivity). The interplay between the phenyl group, the alkene geometry, and the steric and electronic nature of all substituents is critical.
Influence of Phenyl Group Substitution
Modifying the phenyl group with different substituents can have a profound impact on reaction outcomes. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents alter the steric and electronic properties of the entire molecule.
| Phenyl Group Substituent | Position | Electronic Effect | Observed Influence on Reactivity/Selectivity | Reference |
|---|---|---|---|---|
| -H (unsubstituted) | - | Neutral | Baseline for comparison. | rsc.org |
| Alkyl / Methoxy | Para | Electron-Donating | Generally favorable for reactivity and selectivity. | pku.edu.cnrsc.org |
| Alkyl / Methoxy | Ortho | Electron-Donating | Reduced reactivity/selectivity due to steric hindrance. | rsc.org |
| -NO2 / -CF3 | Para | Electron-Withdrawing | Can drastically reduce enantioselectivity. | rsc.org |
Effect of Alkene Geometry on Reaction Outcomes
The geometry of the alkene double bond (E vs. Z configuration) is a crucial structural feature that can dictate the stereochemical outcome of a reaction. In many transition metal-catalyzed allylic substitution reactions, the process can proceed with a high degree of stereospecificity. For example, some rhodium-catalyzed allylic alkylations have been shown to proceed with complete retention of alkene geometry. liverpool.ac.uk
However, the outcome is highly dependent on the reaction mechanism. In palladium-catalyzed allylations of aldehydes, the reaction often proceeds with high anti-diastereoselectivity. In contrast, when the same catalyst system is used with an imine substrate, the reaction can switch to give predominantly the syn-product. This highlights how the interplay between the alkene geometry and the nature of the electrophile directs the stereochemical course of the reaction through different transition state assemblies. The initial geometry of the alkene is therefore a critical parameter in predicting the final product structure.
Steric and Electronic Effects on Reaction Rates and Selectivity
Both steric and electronic factors collectively govern the rate and selectivity of reactions involving this compound. Often, steric effects are found to be more pronounced than electronic effects in determining reactivity and stereoselectivity. unm.edu
Steric Effects: The bulkiness of substituents near the reaction center can hinder the approach of reagents, slowing down the reaction or favoring attack from a less hindered face, thereby controlling selectivity. As noted previously, ortho-substituents on the phenyl ring can lower reaction yields and stereoselectivity compared to their para-counterparts due to steric clash. rsc.orgunm.edu Similarly, the inherent difference in reactivity between aldehydes and ketones is partly due to the greater steric hindrance around the ketone's carbonyl group. arkat-usa.org
Electronic Effects: The distribution of electrons within the molecule influences its nucleophilicity and electrophilicity. The presence of an electron-withdrawing N-Boc protecting group on similar hydroxylamine (B1172632) substrates has been shown to have a large influence on diastereoselectivity in Pd-catalyzed cyclizations. nih.gov This is attributed to a stereoelectronic preference for a transition state that minimizes unfavorable electronic interactions, demonstrating how electronic factors can exert precise stereocontrol. nih.gov The reduction in enantioselectivity caused by EWGs on the phenyl ring is another clear example of electronic influence. rsc.org
Advanced Analytical Methodologies in Research on 3 Phenylbut 3 Enyl Acetate
Spectroscopic Techniques for Mechanistic Elucidation and Product Characterization
Spectroscopy is a fundamental tool for probing the intricate details of chemical reactions involving 3-Phenylbut-3-enyl acetate (B1210297). By analyzing the interaction of electromagnetic radiation with molecules, researchers can deduce structural information, monitor reaction progress, and identify transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the real-time progress of chemical reactions. osf.io It provides quantitative data on the consumption of reactants and the formation of products, including 3-Phenylbut-3-enyl acetate, by tracking the characteristic signals of specific nuclei, primarily ¹H and ¹³C. magritek.comsigmaaldrich.com This capability is crucial for optimizing reaction conditions and understanding reaction kinetics.
In mechanistic studies, NMR is used to identify reactive intermediates and to follow their transformation throughout a reaction sequence. For instance, in the synthesis of related allylic acetates, ¹H NMR can be used to follow the disappearance of signals corresponding to starting materials like α-methyl styrene (B11656) and the appearance of new signals for the product. uni-koeln.de The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra provide definitive structural information, allowing for the unambiguous identification of this compound and its isomers or byproducts in a reaction mixture. rsc.orgamazonaws.com Time-course NMR experiments, where spectra are acquired at regular intervals, allow for the construction of concentration profiles for each species, offering deep insights into the reaction mechanism. magritek.comresearchgate.net
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|---|
| (R)-1-phenylbut-3-enyl acetate | ¹H NMR | CDCl₃ | δ 7.35–7.25 (m, 5 H, HAr), 5.79 (dd, J = 7.2, 6.1 Hz, 1 H, CH), 2.06 (br. s, 1 H, OH) amazonaws.com |
| ¹³C NMR | CDCl₃ | δ 143.8 (C), 134.4 (CHCH₂), 128.4 (CH), 127.5 (CH), 125.8 (CH), 118.4 (CHCH₂), 73.3 (CHOH), 43.8 (CH₂) amazonaws.com | |
| (E)-4-phenylbut-3-en-2-yl acetate | ¹H NMR | - | Data not available in search results. |
| ¹³C NMR | - | Data not available in search results. | |
| 4-phenylbutan-2-yl acetate | ¹H NMR | - | Data not available in search results. |
| ¹³C NMR | - | Data not available in search results. |
Mass Spectrometry (MS) in Pathway Analysis and Complex Mixture Deconvolution
Mass Spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its reaction products. uni.lu In mechanistic studies, MS can identify intermediates and byproducts, helping to piece together complex reaction pathways. acs.org When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of individual components within a mixture. uni-halle.de
The fragmentation pattern of a molecule in the mass spectrometer is often unique and can be used as a fingerprint for identification. savemyexams.com For this compound, characteristic fragments would arise from the loss of the acetate group or cleavage of the butenyl chain. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound, further confirming its identity. amazonaws.com This is particularly valuable when distinguishing between isomers that have the same nominal mass.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 191.10666 | 142.3 |
| [M+Na]⁺ | 213.08860 | 148.6 |
| [M-H]⁻ | 189.09210 | 145.6 |
| [M+NH₄]⁺ | 208.13320 | 161.7 |
| [M+K]⁺ | 229.06254 | 146.7 |
| [M+H-H₂O]⁺ | 173.09664 | 136.3 |
Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Intermediates
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. masterorganicchemistry.comscispace.com This technique is particularly useful for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands. ajol.info In the synthesis of this compound, IR spectroscopy can confirm the presence of the ester functional group and the carbon-carbon double bond.
The IR spectrum of an ester typically shows a strong carbonyl (C=O) stretching absorption in the region of 1735-1750 cm⁻¹ and C-O stretching bands between 1300 and 1000 cm⁻¹. spectroscopyonline.com For this compound, additional characteristic peaks would include those for the C=C double bond stretch (around 1650 cm⁻¹) and the =C-H bond stretches of the vinyl group (above 3000 cm⁻¹). libretexts.org By comparing the IR spectra of the starting materials, reaction intermediates, and final product, researchers can verify the desired chemical transformation has occurred.
| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1735 - 1750 | Strong |
| Ester (C-O) | Stretch | 1000 - 1300 | Strong |
| Alkene (C=C) | Stretch | 1620 - 1680 | Medium |
| Vinylic (=C-H) | Stretch | 3010 - 3095 | Medium |
| Aromatic (C=C) | Stretch | ~1600, ~1475 | Medium-Weak |
| Aromatic (=C-H) | Stretch | 3010 - 3100 | Medium |
Chromatographic Methods for Separation and Purity Assessment in Research Contexts
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which may be synthesized as part of a complex mixture containing isomers, byproducts, and unreacted starting materials, chromatographic methods are essential for isolation, purification, and purity assessment.
Gas Chromatography (GC) and GCxGC in Complex Mixture Profiling
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. jmaterenvironsci.com In the context of this compound research, GC is used to determine the purity of a sample and to quantify the components of a reaction mixture. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. researchgate.net
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolving power than conventional GC, making it ideal for the detailed profiling of highly complex mixtures. mdpi.comresearchgate.net This is particularly advantageous when analyzing reaction products where numerous isomers and minor byproducts may be present. phcogj.comresearchgate.netphcogj.com By employing two columns with different separation mechanisms, GCxGC can resolve compounds that co-elute in a one-dimensional separation, providing a much more detailed picture of the mixture's composition. researchgate.net
| Parameter | Gas Chromatography (GC) | Comprehensive Two-Dimensional GC (GCxGC) |
|---|---|---|
| Principle | Separation based on volatility and interaction with a single stationary phase. | Separation using two different columns (e.g., polar and non-polar) connected by a modulator. |
| Peak Capacity | Moderate | Very High |
| Resolution | Good for simple mixtures. | Excellent for complex mixtures, resolves many co-eluting peaks. |
| Application | Routine purity analysis, quantification. | Detailed profiling of complex volatile mixtures, isomer separation. |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Isomer Ratio Determination
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly well-suited for non-volatile or thermally sensitive compounds. In the study of this compound, HPLC is invaluable for determining the ratio of different isomers.
A critical application of HPLC in this field is the determination of enantiomeric excess (ee) in asymmetric synthesis. escholarship.orgnih.gov By using a chiral stationary phase (CSP), it is possible to separate the enantiomers of a chiral compound like a substituted this compound. amazonaws.comamazonaws.compku.edu.cn The relative areas of the peaks corresponding to the two enantiomers in the chromatogram are used to calculate the enantiomeric excess, a key measure of the success of an enantioselective reaction. rsc.orgumich.edu Different types of chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, AD-H), are employed depending on the specific separation challenge. escholarship.orgamazonaws.com
| Compound | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) | Reference |
|---|---|---|---|---|---|---|
| (S)-2,2-Dimethyl-1-phenylbut-3-en-1-ol derivative | Chiralcel OD-H | hexanes:i-PrOH = 98:2 | 1 | 210 | t(minor) = 9.1, t(major) = not specified | amazonaws.com |
| (R)-1-(4-Methoxyphenyl)but-3-en-1-amine | Chiralcel OD-H | hexanes:i-PrOH:Et₂NH = 900:100:1 | 0.5 | 254 | t(major) = 13.1, t(minor) = 16.8 | escholarship.org |
| (S)-1-Phenylbut-3-enyl diisopropylcarbamate | Chiralpak IB | 1.0% iPrOH in hexane (B92381) | 0.5 | - | t(major) = 29.1, t(minor) = 33.8 | amazonaws.com |
| (R)-1-Phenylbut-3-enyl-N-propanamide derivative | Chiralcel AD | 98% n-hexane/2% i-PrOH | 1.0 | 210 | t(major) = 13.47, t(minor) = 17.22 | escholarship.org |
Flash Chromatography for Product Isolation in Synthetic Studies
Flash chromatography is a crucial and widely adopted purification technique in synthetic organic chemistry for the rapid and efficient separation of compounds. researchgate.net Its application is integral to the isolation of the target molecule, this compound, from complex reaction mixtures containing starting materials, reagents, and byproducts. The effectiveness of this method relies on the selection of an appropriate stationary phase and a mobile phase (eluent system) that provides optimal separation.
The primary stationary phase used for the purification of this compound and related compounds is silica (B1680970) gel. thieme-connect.comsci-hub.stnih.govrsc.orgrsc.orgrsc.org Silica gel is a polar adsorbent, and the separation principle is based on the differential adsorption and desorption of the components in the mixture as the mobile phase passes through the column. biotage.com The particle size of the silica gel, typically in the range of 35-70 µm or 200-400 mesh, is selected to ensure good resolution and efficient flow under pressure. rsc.orgrsc.orgsigmaaldrich.com
The choice of the eluent system is critical for achieving a successful separation. For compounds of moderate polarity like this compound, binary solvent systems consisting of a nonpolar solvent and a more polar solvent are commonly employed. rochester.edu A frequently used combination is a mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc). sci-hub.stnih.govrsc.orgrsc.orgrochester.eduunibo.it The polarity of the eluent, and thus its eluting power, is fine-tuned by adjusting the ratio of these two solvents.
In many synthetic procedures leading to this compound or its derivatives, purification is achieved using flash chromatography with a gradient elution. sci-hub.strsc.orgbiotage.com Gradient elution involves systematically increasing the polarity of the mobile phase during the separation process. biotage.com This technique is particularly advantageous as it allows for the efficient elution of a range of compounds with varying polarities, often resulting in sharper peaks and better separation compared to isocratic elution (using a constant solvent composition). biotage.combiotage.com For instance, a gradient might start with a low percentage of ethyl acetate in hexanes and gradually increase the ethyl acetate concentration. sci-hub.strsc.org This ensures that nonpolar impurities are washed off the column first, followed by the elution of the desired product, and finally, the more polar impurities.
Several research studies detail the specific conditions used for the flash chromatographic purification of compounds structurally related to this compound, providing valuable insights into the methodologies that would be applicable for the target compound itself. These studies often report the use of silica gel as the stationary phase and a hexane/ethyl acetate eluent system.
The following table summarizes representative conditions for flash chromatography found in the literature for the purification of similar allylic acetates and related structures, which can be adapted for the isolation of this compound.
| Product/Related Compound | Stationary Phase | Eluent System (v/v) | Elution Mode | Source |
| tert-Butyl (E)-2-((3-phenylbut-2-enyloxy)acrylate) | Silica Gel | Hexanes/EtOAc, 95:5 | Isocratic | rsc.org |
| 1-(2-{[(4-Methoxybenzyl)oxy]methyl}phenyl)but-3-enyl acetate | Silica Gel | Hexanes/EtOAc, 3:1 | Isocratic | rsc.org |
| (1R)-1-phenylbut-3-en-1-yl acetamide (B32628) derivative | Silica Gel | Hexanes/EtOAc, 9:1 | Isocratic | nih.gov |
| Cycloadduct from 3-(3-phenylbut-3-enyl)-1,3-oxazolidin-2-one | Silica Gel | Hexane-EtOAc, 2:1 | Isocratic | sci-hub.st |
| Related allylic acetate | Silica Gel | Cyclohexane/Ethyl acetate, 95:5 | Isocratic | unibo.it |
| General allylic alcohols | Silica Gel | Hexanes/Ethyl acetate, 20:1 | Isocratic | rsc.org |
| tert-Butyl (E)-2-((3-bromobut-2-enyl)oxy)acrylate | Silica Gel | Hexane:EtOAc, 99:1 | Isocratic | rsc.org |
| 2-methyl-4-phehyl-1-(trimethylsilyl)butan-1-one | Silica Gel | 0 to 2% EtOAc in hexane | Gradient | rsc.org |
These examples highlight the common use of low-polarity eluent mixtures, indicating that this compound and its analogues are relatively nonpolar to moderately polar compounds. The specific ratio of hexane to ethyl acetate is determined based on preliminary analysis, often using thin-layer chromatography (TLC), to achieve an optimal retention factor (Rƒ) for the target compound, typically in the range of 0.2 to 0.4 for good separation. biotage.com
Synthesis and Reactivity of Functionalized 3 Phenylbut 3 Enyl Acetate Analogues
Halogenated Derivatives and their Synthetic Utility
The introduction of halogens into the 3-phenylbut-3-enyl acetate (B1210297) framework opens up a variety of synthetic possibilities, leveraging the reactivity of the carbon-halogen bond for subsequent transformations. Research in this area has produced a number of halogenated analogues, with a focus on their preparation and utility as synthetic intermediates.
One synthetic approach involves the preparation of bromo-functionalized derivatives. For instance, allyl-benzyl-(3-bromo-but-3-enyl)-amine has been synthesized, demonstrating the introduction of a bromine atom onto the butenyl chain. google.com Another example is the synthesis of (E)-(tert-Butyl)(1-iodo-4-phenylbut-1-enyl)dimethylsilane, which is achieved through a sequence of hydroalumination and iodination of the corresponding alkynylsilane. uzh.ch
The reactivity of these halogenated compounds is exemplified by their participation in coupling reactions. For example, palladium-catalyzed coupling reactions are a common application. The synthesis of (E)-2-(4-Phenylbut-3-en-1-yn-1-yl)aniline involves the Sonogashira coupling of 2-ethynylaniline (B1227618) with β-bromostyrene, showcasing the utility of a vinyl bromide. universite-franco-italienne.org
Furthermore, chloro-substituted analogues have been prepared and their reactivity explored. The synthesis of (Z)-1-chloro-4-phenylbut-1-enyl acetate and its subsequent reaction with diethylaluminum ethoxide demonstrates the utility of these chlorinated derivatives in forming new carbon-carbon bonds. wiley-vch.de The reactivity of 3-halo-3-phenyl-3H-diazirines with organolithium reagents has also been studied, leading to the formation of benzonitrile (B105546) through a radical pathway. londonmet.ac.uk
Table 1: Synthesis of Halogenated 3-Phenylbut-3-enyl Acetate Analogues
| Compound | Synthetic Method | Precursors | Reference |
| Allyl-benzyl-(3-bromo-but-3-enyl)-amine | Not detailed | Allyl-benzylamine, 3-bromo-1-butyne | google.com |
| (E)-(tert-Butyl)(1-iodo-4-phenylbut-1-enyl)dimethylsilane | Hydroalumination-iodination | (tert-Butyl)(4-phenylbut-1-ynyl)dimethylsilane | uzh.ch |
| (Z)-1-Chloro-4-phenylbut-1-enyl acetate | Not detailed | Not detailed | wiley-vch.de |
| (E)-2-(4-Phenylbut-3-en-1-yn-1-yl)aniline | Sonogashira coupling | 2-Ethynylaniline, β-bromostyrene | universite-franco-italienne.org |
Hydroxylated and Alkoxylated Analogues
The incorporation of hydroxyl and alkoxyl groups into the this compound structure provides handles for further functionalization and can influence the molecule's biological activity and physical properties. The synthesis of these analogues often involves the reduction of corresponding ketones or the opening of epoxides.
A key intermediate, 3-hydroxy-3-phenylbutyl acetate, can be synthesized by the reaction of α-methyl styrene (B11656) and paraformaldehyde in acetic acid. researchgate.net This alcohol can then be used in further reactions. For instance, it can be reacted with N-methylaniline derivatives to form N-aryl-N-(3-phenylbut-2-enyl)anilines. researchgate.net The stereoselective synthesis of hydroxylated analogues is also of significant interest. Diastereoselective reduction of β-hydroxyketones is a common strategy to produce syn-1,3-diols, which are important structural motifs in natural products. rsc.org
Alkoxylated derivatives have also been synthesized. For example, the synthesis of (E)-N-(2-methoxy-3-oxo-1-phenylbut-1-enyl)benzamide has been reported. nih.gov The synthesis of 2-arylidene-4-(4-methoxy-phenyl)but-3-en-4-olides has been achieved by condensing 3-(4-methoxy benzoyl)propionic acid with aromatic aldehydes. thieme-connect.de These compounds exhibit interesting biological activities.
The reactivity of these hydroxylated and alkoxylated analogues is diverse. The hydroxyl group can direct subsequent reactions, such as epoxidations. organic-chemistry.org Furthermore, intramolecular cyclization reactions of these functionalized analogues can lead to the formation of heterocyclic compounds like furans and pyrans. For example, the acid-catalyzed cyclization of hydroxy-containing precursors can yield substituted tetrahydrofurans.
Table 2: Synthesis of Hydroxylated and Alkoxylated this compound Analogues
| Compound | Synthetic Method | Precursors | Reference |
| 3-Hydroxy-3-phenylbutyl acetate | Reaction with paraformaldehyde in acetic acid | α-Methyl styrene, paraformaldehyde | researchgate.net |
| (E)-N-(2-Methoxy-3-oxo-1-phenylbut-1-enyl)benzamide | Multi-step synthesis from alkoxyallenes and nitriles | Methoxyallene, benzonitrile, benzoic acid | nih.gov |
| 2-Arylidene-4-(4-methoxy-phenyl)but-3-en-4-olides | Condensation | 3-(4-Methoxy benzoyl)propionic acid, aromatic aldehydes | thieme-connect.de |
| (1S,2S)-(2-Hydroxy-1-phenyl-but-3-enyl)carbamic acid tert-butyl ester | Vinyl Grignard addition to an aldehyde | (1S)-2-Oxo-1-phenyl-ethyl)-carbamic acid tert-butyl ester, vinylmagnesium bromide | google.com |
Aminated and Nitrogen-Containing Derivatives
The introduction of nitrogen-containing functional groups into the this compound framework leads to a class of compounds with significant potential in medicinal chemistry and materials science. Various synthetic strategies have been developed to access these aminated analogues.
Palladium-catalyzed reactions are prominent in the synthesis of these derivatives. For example, the palladium-catalyzed oxidative amination of 3-butenoic acid with aromatic amines provides a direct route to enamines. nih.gov This method offers high E-selectivity and is compatible with a range of functional groups. nih.gov Intramolecular palladium-catalyzed carboamination reactions of N-Boc-O-(but-3-enyl)hydroxylamine derivatives with aryl or alkenyl bromides afford substituted isoxazolidines with good diastereoselectivity. researchgate.net Similarly, Pd-catalyzed intramolecular aminoarylation of alkenes can generate pyrrolidines. google.com
Other methods for synthesizing nitrogen-containing analogues include the three-component synthesis of β-amino carbonyl compounds from diazo compounds, boranes, and acyl imines under catalyst-free conditions. acs.org The synthesis of enaminones, which are versatile building blocks, has also been extensively studied. researchgate.net These compounds can be prepared through the condensation of primary amines with 1,3-dicarbonyl compounds. researchgate.net
The reactivity of these aminated derivatives is often centered around the nitrogen atom and the adjacent double bond. Intramolecular cycloaddition reactions of amides containing a furan (B31954) moiety have been explored. acs.org Furthermore, these compounds can serve as precursors for the synthesis of more complex heterocyclic systems.
Table 3: Synthesis of Aminated and Nitrogen-Containing this compound Analogues
| Compound | Synthetic Method | Precursors | Reference |
| (E)-Enamines | Palladium-catalyzed oxidative amination | 3-Butenoic acid, aromatic amines | nih.gov |
| Substituted Isoxazolidines | Intramolecular palladium-catalyzed carboamination | N-Boc-O-(but-3-enyl)hydroxylamine derivatives, aryl/alkenyl bromides | researchgate.net |
| β-Amino Carbonyl Compounds | Three-component reaction | Diazo compounds, boranes, acyl imines | acs.org |
| Enaminones | Condensation | Primary amines, 1,3-dicarbonyl compounds | researchgate.netresearchgate.net |
Stereoisomeric Analogues and their Distinct Reactivity Profiles
The stereochemistry of this compound analogues plays a crucial role in determining their chemical and biological properties. Consequently, the development of stereoselective synthetic methods to access specific stereoisomers is a major focus of research.
Enantioselective synthesis has been successfully applied to create chiral analogues. Palladium-catalyzed asymmetric allylic alkylation of 4-phenylbut-3-en-2-yl acetate using chiral ligands can achieve high regio- and enantioselectivities (up to 75% and 90% ee, respectively). thieme-connect.de This reaction allows for the controlled formation of a stereocenter at the allylic position. Another approach involves the stereoselective reduction of ketones. For example, the reduction of a ketone precursor using a chiral oxazaborolidine catalyst can yield enantiomerically enriched 4-phenylbut-3-en-2-ol. mdpi.com
Diastereoselective reactions are also key to controlling the relative stereochemistry of multiple chiral centers. The diastereoselective synthesis of 2-phenylselenenyl-1,3-anti-diols can be achieved through the hydroxy-selenenylation of trans-allylic alcohols. ua.es Similarly, diastereoselective reduction of β-hydroxy ketones is a well-established method for preparing syn-1,3-diols. rsc.org The stereochemical outcome of these reactions is often dictated by the existing stereocenters in the substrate, leading to substrate-controlled diastereoselectivity.
The distinct reactivity of these stereoisomeric analogues is evident in their subsequent transformations. For example, the stereochemistry of a hydroxylated precursor can direct the stereochemical outcome of an epoxidation reaction. researchgate.net The different spatial arrangements of functional groups in diastereomers can also lead to different cyclization products or reaction rates. The synthesis of specific stereoisomers of complex molecules, such as the C-13 side chain of Taxol, relies heavily on the stereocontrolled synthesis and reaction of chiral building blocks derived from phenylbutenyl structures.
Table 4: Stereoselective Synthesis of this compound Analogues
| Compound/Product Type | Stereoselective Method | Key Features | Reference |
| Enantioenriched 4-phenylbut-3-en-2-yl acetate derivatives | Pd-catalyzed asymmetric allylic alkylation | High regio- and enantioselectivity | thieme-connect.de |
| Enantiomerically enriched 4-phenylbut-3-en-2-ol | Asymmetric reduction of ketone | Use of chiral oxazaborolidine catalyst | mdpi.com |
| 2-Phenylselenenyl-1,3-anti-diols | Diastereoselective hydroxy-selenenylation | High diastereomeric ratios from trans-allylic alcohols | ua.es |
| syn-1,3-Diols | Diastereoselective reduction of β-hydroxy ketones | Substrate-controlled stereoselectivity | rsc.org |
| (-)-Tylophorine | Asymmetric Pd-catalyzed carboamination | Enantioselective synthesis of a natural product | google.com |
Future Directions and Emerging Research Avenues for 3 Phenylbut 3 Enyl Acetate Chemistry
Development of Novel Catalytic Systems
The synthesis of allylic esters has been profoundly impacted by the development of sophisticated catalytic systems. For 3-Phenylbut-3-enyl acetate (B1210297), future research will likely concentrate on enhancing enantioselectivity, improving efficiency, and utilizing more sustainable metals.
Palladium-catalyzed asymmetric allylic substitution represents a cornerstone of modern organic synthesis. acs.orgnih.gov Research on substrates structurally analogous to 3-Phenylbut-3-enyl acetate, such as 4-phenylbut-3-en-2-yl acetate and cinnamyl acetate, has demonstrated the potential of palladium catalysts to achieve high regio- and enantioselectivity. acs.orgnih.gov Future efforts will likely focus on designing and applying novel chiral ligands, including phosphoramidites and those with modular scaffolds, to achieve even higher levels of stereocontrol in the synthesis of chiral derivatives of this compound. nih.govrsc.org The development of catalysts that can effectively control the stereochemistry at the quaternary carbon center upon substitution would be a particularly valuable advancement.
Beyond palladium, there is a growing emphasis on employing earth-abundant and less toxic metals in catalysis. Copper-based systems, for instance, have shown promise in the allylic oxidation of alkenes to form allylic esters. organic-chemistry.org A significant future direction will be the development of copper-catalyzed methods for the asymmetric synthesis of this compound, potentially through the allylic oxidation of a corresponding alkene. acs.orgresearchgate.net Iron-catalyzed systems are also emerging as a viable alternative for the esterification of allylic C-H bonds, offering a cost-effective and environmentally benign route.
The following table summarizes potential catalytic systems for the synthesis and functionalization of this compound based on research on analogous compounds.
| Catalyst System | Reaction Type | Potential Application for this compound | Key Features & Future Goals |
| Palladium/Chiral Ligands (e.g., Phosphoramidites) | Asymmetric Allylic Alkylation | Enantioselective synthesis of chiral derivatives. acs.orgnih.gov | Achieving >99% ee; controlling regioselectivity. |
| Copper/BOX or SphenBOX Ligands | Asymmetric Allylic C-H Oxidation | Direct, enantioselective synthesis from 2-phenyl-1-butene. acs.org | Improving catalyst turnover and substrate scope. |
| Iridium/Chiral Ligands | Asymmetric Allylic Substitution | Access to branched products with high enantiopurity. nih.govrsc.org | Stereodivergent synthesis of all possible stereoisomers. |
| Iron/Porphyrin Complexes | Allylic C-H Esterification | Sustainable synthesis from 2-phenyl-1-butene. | Enhancing selectivity and reaction efficiency. |
Integration into Flow Chemistry for Scalable Synthesis
The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. rsc.orgmdpi.com For the synthesis of this compound, the integration of synthetic routes into flow chemistry systems is a critical next step for industrial viability.
Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.orgresearchgate.net The synthesis of esters, including allylic acetates, has been successfully demonstrated in flow reactors. acs.orgresearchgate.net For instance, the selective reduction of esters to aldehydes, a notoriously difficult transformation to control in batch, can be achieved with high selectivity in flow. rsc.orgresearchgate.net This suggests that multi-step syntheses involving this compound as an intermediate or product could be streamlined into a single, continuous process.
Exploration of New Reactivity Modes
The unique structural features of this compound, namely the allylic acetate moiety and the terminal phenyl-substituted alkene, suggest a rich and largely unexplored reactive landscape. Future research will undoubtedly focus on uncovering and harnessing novel transformations of this molecule.
The palladium-catalyzed Tsuji-Trost reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds from allylic electrophiles. organic-chemistry.org While the typical reactivity involves nucleophilic attack at the less substituted terminus of the π-allyl intermediate, the presence of the phenyl group in this compound could lead to interesting regiochemical outcomes. nih.gov Furthermore, exploring decarboxylative allylation reactions, where the acetate group acts as a leaving group in the presence of a suitable nucleophile and a palladium catalyst, could open up new avenues for functionalization. nih.gov
The terminal double bond also presents opportunities for various cycloaddition and rearrangement reactions. For instance, iridium catalysis is known to facilitate unique allylic substitution patterns, potentially leading to the formation of branched products that are not easily accessible with palladium catalysts. nih.govrsc.org Copper-catalyzed yne-allylic substitutions, a more recent development, could be adapted for reactions involving this compound, leading to the formation of complex enyne structures. beilstein-journals.org Additionally, photoredox catalysis could enable novel radical-based transformations, such as the arylation of the enol acetate form of a related ketone, suggesting that radical additions to the double bond of this compound are a plausible area of future study. scielo.brresearchgate.net
Bio-inspired Synthetic Approaches
Nature provides a wealth of inspiration for the development of efficient and sustainable chemical syntheses. The structural motif of this compound is related to phenylbutenoids, a class of natural products found in various plant species, notably in the ginger family (Zingiberaceae). mdpi.comacs.orgcjnmcpu.comresearchgate.net
The biosynthesis of these natural products often proceeds through the phenylpropanoid pathway, starting from the amino acid phenylalanine. frontiersin.org This pathway involves a series of enzymatic transformations, including hydroxylations, methylations, and chain extensions. A key future direction will be to harness these biosynthetic principles to develop chemoenzymatic or fully biological routes to this compound and its derivatives.
This could involve the use of isolated enzymes or whole-cell systems to perform key transformations with high stereoselectivity under mild conditions. For example, bio-inspired oxidation reactions, mimicking the action of cytochrome P-450 enzymes, could be developed for the selective allylic oxidation of 2-phenyl-1-butene to the corresponding alcohol, which can then be esterified to this compound. mdpi.com The synthesis of phenylethanoid glycosides has been achieved using a bio-inspired oxidative cyclization, highlighting the power of this approach. rsc.org As our understanding of the enzymatic machinery behind phenylbutenoid biosynthesis grows, so too will the opportunities for developing novel and sustainable syntheses of this compound.
Q & A
Basic: What synthetic methodologies are recommended for 3-phenylbut-3-enyl acetate in academic research?
Answer:
this compound can be synthesized via acid-catalyzed esterification of 3-phenylbut-3-enol with acetic anhydride. Key steps include:
- Catalyst Selection: Use sulfuric acid or p-toluenesulfonic acid (PTSA) to enhance reaction efficiency.
- Temperature Control: Maintain 80–100°C to drive esterification while avoiding decomposition.
- Purification: Distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates the product from unreacted alcohols and acids .
- Validation: Confirm structure via H/C NMR and FT-IR to verify acetate C=O stretch (~1740 cm) and alkene signals (δ 5.2–5.8 ppm in H NMR).
Basic: How should researchers characterize the purity of this compound?
Answer:
Analytical Workflow:
Advanced: What computational approaches predict the reactivity of this compound in Diels-Alder reactions?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density distribution. The α,β-unsaturated ester moiety acts as a dienophile, with LUMO energy (~-1.8 eV) indicating moderate reactivity.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states, accelerating cycloaddition .
- Contradiction Note: Discrepancies between predicted and experimental yields may arise from steric hindrance of the phenyl group, requiring empirical validation .
Advanced: How do steric effects influence catalytic hydrogenation of this compound?
Answer:
- Catalyst Screening: Compare Pd/C (5% w/w) vs. Lindlar catalyst (Pb-poisoned Pd). Steric bulk from the phenyl group reduces H adsorption on Pd/C, favoring partial hydrogenation (alkene → alkane).
- Kinetic Analysis: Monitor via in situ FT-IR; phenyl substitution decreases turnover frequency (TOF) by 40% compared to non-substituted analogs.
- Mitigation Strategy: Use high-pressure H (50–100 psi) and elevated temperatures (80°C) to overcome steric barriers .
Data Contradiction: Resolving discrepancies in reported solubility data for this compound
Answer:
- Root Cause: Variability arises from solvent polarity and measurement methods (e.g., gravimetric vs. spectroscopic).
- Resolution Protocol:
Safety: What are critical handling protocols for this compound?
Answer:
- Hazard Identification: Classified as flammable (NFPA 1-2-0). Avoid open flames and static discharge.
- PPE Requirements: Nitrile gloves, safety goggles, and fume hood use (ODOR threshold: 0.02 ppm).
- Spill Management: Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
Application: How is this compound utilized in fragrance intermediate synthesis?
Answer:
- Key Reaction: Transesterification with geraniol (CHO) under basic conditions (KCO, 120°C) to yield phenylated terpene esters.
- Optimization: Use Dean-Stark trap to remove byproduct acetic acid, achieving >90% conversion.
- Analogs: Compare with ethyl 2-phenylacetoacetate (CAS 5413-05-8), a known amphetamine precursor, to assess structural versatility .
Environmental Impact: Assessing biodegradation pathways of this compound
Answer:
- OECD 301F Test: Measure 28-day biodegradation in activated sludge. Expected <20% degradation due to phenyl group recalcitrance.
- Metabolite Profiling: LC-QTOF-MS identifies stable phenylacetic acid derivatives (m/z 136.0524).
- Ecotoxicology: Acute toxicity (LC) in Daphnia magna: 12 mg/L (96-h exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
